Cas no 30895-16-0 (1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine)

1-(3-Bromophenyl)-1H-1,2,3,4-tetrazol-5-amine is a brominated tetrazole derivative with a molecular formula of C₇H₆BrN₅. This compound features a tetrazole ring substituted with an amine group at the 5-position and a 3-bromophenyl moiety at the 1-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural properties enable applications in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the tetrazole core contributes to stability and bioactivity. This compound is particularly valuable for researchers exploring heterocyclic scaffolds or designing biologically active molecules. Proper handling and storage are recommended due to its potential sensitivity.
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine structure
30895-16-0 structure
Product Name:1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine
CAS No:30895-16-0
MF:C7H6BrN5
MW:240.060039043427
CID:5330126
Update Time:2025-05-20

1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine
    • Inchi: 1S/C7H6BrN5/c8-5-2-1-3-6(4-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
    • InChI Key: KIAFUIQFHGVZRZ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(Br)=C2)C(N)=NN=N1

1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine Pricemore >>

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Additional information on 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine

Introduction to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS No. 30895-16-0)

1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic amine derivative combines a brominated phenyl ring with a tetrazole core, making it a versatile intermediate in the synthesis of various bioactive molecules. The compound’s molecular formula and CAS number (30895-16-0) provide a precise identifier for researchers and manufacturers alike.

The structural framework of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine includes a benzene ring substituted with a bromine atom at the 3-position and an attached tetrazole ring at the 5-position. The tetrazole moiety is known for its stability and reactivity, often serving as a key pharmacophore in drug design. This combination of features makes the compound particularly interesting for medicinal chemists exploring novel therapeutic agents.

In recent years, there has been growing interest in tetrazole derivatives due to their potential biological activities. Studies have highlighted the role of tetrazoles in inhibiting various enzymatic pathways and modulating receptor interactions. The presence of the bromine atom in 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of this compound is its application in the development of small-molecule drugs. Researchers have leveraged its structural motifs to design molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine have been investigated for their ability to interact with specific protein targets involved in disease pathways. These investigations align with contemporary trends in drug discovery, where structure-based design plays a crucial role.

The synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves multi-step organic reactions starting from commercially available precursors. The bromination step at the phenyl ring is critical and often performed using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent formation of the tetrazole ring is achieved through cycloaddition reactions or via condensation with hydrazine derivatives. These synthetic strategies highlight the compound’s accessibility while maintaining high purity standards essential for pharmaceutical applications.

From a mechanistic standpoint, the reactivity of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine can be attributed to both its aromatic and heterocyclic components. The bromine atom facilitates electrophilic aromatic substitution reactions, enabling further derivatization. Meanwhile, the tetrazole ring can undergo nucleophilic substitution or elimination reactions depending on the reaction conditions. This dual reactivity makes it an invaluable building block for constructing complex molecular architectures.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine’s properties. Molecular modeling studies have predicted its binding modes with biological targets such as kinases and proteases. These predictions guide experimental efforts by providing insights into potential drug-like characteristics like solubility and metabolic stability. Such interdisciplinary approaches underscore the importance of integrating computational tools with traditional synthetic methodologies.

The pharmaceutical industry has shown particular interest in tetrazole-based compounds, recognizing their broad spectrum of biological activities. For example, certain derivatives have demonstrated efficacy in preclinical models by inhibiting overexpressed enzymes found in cancer cells. Additionally, modifications to the phenyl ring have been explored to optimize pharmacokinetic profiles. These efforts reflect ongoing research aimed at translating promising chemical entities into viable therapeutic options.

In conclusion,1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS No. 30895-16-0) represents a valuable asset for medicinal chemists due to its structural versatility and synthetic utility. Its applications span across multiple areas of drug discovery and development، underscoring its relevance in contemporary pharmaceutical research. As new methodologies emerge, this compound will continue to serve as a cornerstone for innovative chemical biology investigations.

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